9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine
Brand Name: Vulcanchem
CAS No.: 16006-64-7
VCID: VC21030780
InChI: InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
SMILES: CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Molecular Formula: C11H14N4O3
Molecular Weight: 250.25 g/mol

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine

CAS No.: 16006-64-7

Cat. No.: VC21030780

Molecular Formula: C11H14N4O3

Molecular Weight: 250.25 g/mol

* For research use only. Not for human or veterinary use.

9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine - 16006-64-7

Specification

CAS No. 16006-64-7
Molecular Formula C11H14N4O3
Molecular Weight 250.25 g/mol
IUPAC Name 2-(hydroxymethyl)-5-(6-methylpurin-9-yl)oxolan-3-ol
Standard InChI InChI=1S/C11H14N4O3/c1-6-10-11(13-4-12-6)15(5-14-10)9-2-7(17)8(3-16)18-9/h4-5,7-9,16-17H,2-3H2,1H3
Standard InChI Key SJXRKKYXNZWKDB-UHFFFAOYSA-N
Isomeric SMILES CC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
SMILES CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O
Canonical SMILES CC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)CO)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator